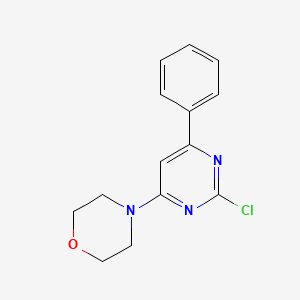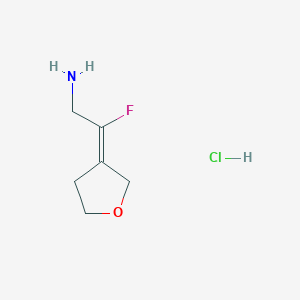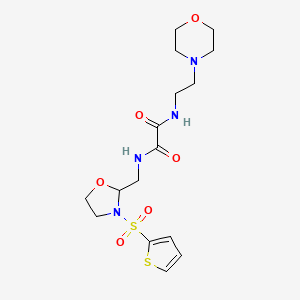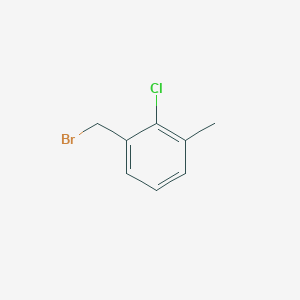
4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals . It’s an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Pyrimidines can be synthesized using several methods, including the Biginelli reaction .Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with one oxygen and one nitrogen atom . Pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Morpholine can undergo a variety of chemical reactions due to the presence of both ether and amine functional groups . Pyrimidines can participate in a wide range of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic liquid with a weak, ammonia-like odor . The physical and chemical properties of the specific compound “4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine” are not available in the public domain.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Idhayadhulla et al. (2014) explored the synthesis of a series of compounds including 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine derivatives, which were evaluated for their antimicrobial activity against various bacterial and fungal strains. The compounds showed significant antibacterial activity, particularly against Streptococcus epidermidis, when compared with standard Ciprofloxacin (Idhayadhulla, A., Kumar, R., Nasser, A., Selvin, J., & Manilal, A.).
Synthesis, Characterization, and Biological Activity
Mamatha S.V. et al. (2019) synthesized a compound closely related to 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine by integrating a 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, highlighting the potential use of morpholine derivatives in treating infectious diseases (Mamatha S.V., Bhat, M., Sagar B. K., & Meenakshi S.K.).
Microwave-Assisted Synthesis and Antibacterial Activity
Merugu et al. (2010) described the microwave-assisted synthesis of novel pyrimidines and thiazolidinones incorporating the morpholine moiety, demonstrating their antibacterial activity. This study underscores the utility of microwave irradiation in synthesizing morpholine-based pyrimidines efficiently, contributing to the development of new antimicrobial agents (Merugu, R. C., Ramesh, D., & Sreenivasulu, B.).
Adenosine Receptor Antagonists for Parkinson's Disease
Robinson et al. (2016) evaluated a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. Among these, a derivative structurally related to 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine showed promising results as a therapeutic agent in treating Parkinson's disease, highlighting the therapeutic potential of such compounds (Robinson, S. J., Petzer, J., Rousseau, A. L., Terre’Blanche, G., Petzer, A., & Lourens, A.).
Synthesis and Anti-Tumor Activity
Gomha et al. (2018) synthesized a new series of compounds incorporating the morpholine moiety, which demonstrated promising in vitro activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This study provides evidence of the potential use of morpholine derivatives in cancer therapy (Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E.).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For morpholine, it’s known to be flammable and can cause severe skin burns and eye damage . The safety and hazards of “4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine” would need to be determined through specific testing.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloro-6-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-14-16-12(11-4-2-1-3-5-11)10-13(17-14)18-6-8-19-9-7-18/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFKXIYQJQEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)



![1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2767624.png)
![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)
![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)
![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)
